1,3-恶唑-5-基乙腈

描述

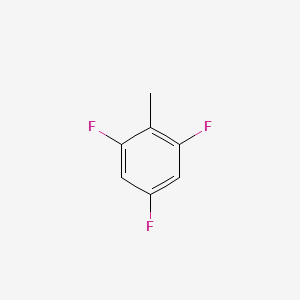

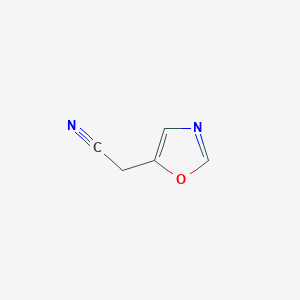

1,3-Oxazol-5-ylacetonitrile is a chemical compound with the molecular formula C5H4N2O . It is used in various chemical reactions and has significant applications in the field of organic chemistry .

Synthesis Analysis

The synthesis of 1,3-Oxazol-5-ylacetonitrile involves several steps. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of palladium-catalyzed C-5 arylation of oxazoles in polar solvents . An improved one-pot synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .Molecular Structure Analysis

The molecular structure of 1,3-Oxazol-5-ylacetonitrile is defined by its molecular formula, C5H4N2O . This indicates that the molecule is composed of five carbon atoms, four hydrogen atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis

1,3-Oxazol-5-ylacetonitrile can undergo various chemical reactions. For instance, it can participate in direct arylation and alkenylation of oxazoles, which is efficiently catalyzed by Pd(PPh3)4 . It can also be involved in a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Oxazol-5-ylacetonitrile include its molecular formula (C5H4N2O), average mass (108.098 Da), and monoisotopic mass (108.032364 Da) .科学研究应用

Synthesis of Novel Derivatives

Oxazole-5-acetonitrile can be used in the synthesis of novel derivatives with multifunctional properties . For instance, two novel oxazol-5-one derivatives were synthesized, which contain pH sensitive and polymerizable groups . These compounds are considered as cyclic derivatives of the amino acids .

pH Sensitivity

The synthesized derivatives of Oxazole-5-acetonitrile exhibit pH sensitivity . This property was provided by attaching p-N,N-diethylaminophenylmethylene and p-aza-15-crown-5-phenylmethylene groups to the arylmethylene moiety at position-4 of the ring .

Electropolymerizability

The derivatives of Oxazole-5-acetonitrile have been found to possess electropolymerizability . This property was achieved by attaching a 3-Thienyl group to position-2 of the oxazol-5-one ring .

Antiproliferative Activity

One of the synthesized derivatives of Oxazole-5-acetonitrile showed strong cytotoxic activity on PC-3 (a cancerous cell line) without exhibiting any cytotoxic effect on HEK293 (a healthy cell line) .

Organic Synthesis

Acetonitrile, a part of Oxazole-5-acetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Electrochemical Synthesis

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

安全和危害

未来方向

作用机制

Target of Action

Oxazole derivatives have been found to exhibit a broad spectrum of biological activities Oxazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

The interaction of oxazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

For instance, they have been associated with antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Result of Action

Given the diverse biological activities associated with oxazole derivatives, it is likely that oxazole-5-acetonitrile could induce a variety of molecular and cellular changes depending on its specific targets and mode of action .

Action Environment

The action of Oxazole-5-acetonitrile, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules. For instance, the synthesis of oxazole derivatives has been shown to be influenced by the polarity of the solvent, with different reactions preferred in polar and nonpolar solvents .

属性

IUPAC Name |

2-(1,3-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDWLFWTSOMCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Oxazol-5-ylacetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)

![3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043808.png)

![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)

![Ethyl {4-[(chloroacetyl)amino]phenyl}acetate](/img/structure/B3043816.png)